2-methyl-4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-5-propylpyrimidine
Description
This compound is a complex organic molecule that contains several functional groups including a pyrimidine ring, a phenyl ring, a pyrazole ring, and an imidazole ring . The presence of these rings suggests that this compound could have interesting chemical and biological properties. Imidazole rings, for example, are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the imidazole ring could be formed using a method similar to the Debus-Radziszewski imidazole synthesis . The pyrimidine ring could be formed using a method such as the Biginelli reaction . The exact methods used would depend on the desired substitution pattern on the final molecule.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific substitutions on each ring. The presence of nitrogen in the imidazole, pyrazole, and pyrimidine rings would likely result in these parts of the molecule being planar, as nitrogen tends to form sp2 hybridized bonds in these types of structures .Chemical Reactions Analysis
The reactivity of this compound would likely be quite complex due to the presence of multiple reactive sites. The imidazole ring, for example, is known to be able to act as both a nucleophile and an electrophile, depending on the conditions . The pyrimidine ring could also undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .Properties
IUPAC Name |
2-methyl-4-[3-[1-[(3-methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-5-propylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-4-6-19-12-24-16(2)25-22(19)18-8-5-7-17(11-18)21-9-10-28(26-21)14-20-13-23-15-27(20)3/h5,7-13,15H,4,6,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBRJCTVJWZCDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1C2=CC=CC(=C2)C3=NN(C=C3)CC4=CN=CN4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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